Proxorphan tartrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

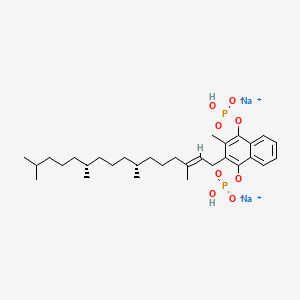

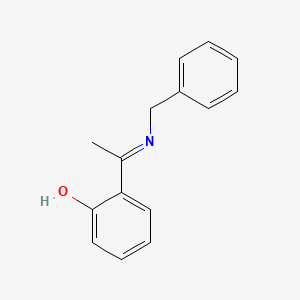

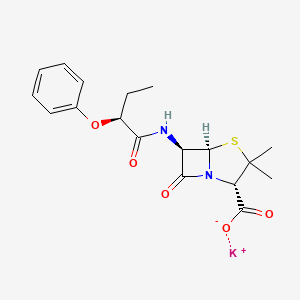

Proxorphan tartrate is an opioid analgesic and antitussive drug belonging to the morphinan family. It acts preferentially as a κ-opioid receptor partial agonist and to a lesser extent as a μ-opioid receptor partial agonist . Despite its potential therapeutic benefits, this compound was never marketed .

Preparation Methods

The synthesis of proxorphan tartrate involves several steps starting from a ketoester, which is available through classical benzomorphan syntheses . The synthetic route includes:

Condensation: The ketoester undergoes condensation with the ylide from triethyl phosphonoacetate (Horner-Wadsworth-Emmons reaction) to form a diester.

Hydrogenation: Catalytic hydrogenation of the diester proceeds from the less hindered face to afford the corresponding saturated diester.

Reduction: The esters are reduced using lithium aluminum hydride to give a glycol, which undergoes internal ether formation on treatment with acid to form a pyran ring.

Von Braun Reaction: The intermediate undergoes a Von Braun reaction with bromine cyanide or ethyl chloroformate, followed by saponification to yield a secondary amine.

Acylation and Reduction: The secondary amine is acylated with cyclopropylcarbonyl chloride and the resulting amide is reduced with lithium aluminum hydride.

Cleavage: The final step involves cleaving off the O-methyl ether with sodium ethanethiol to afford proxorphan.

Chemical Reactions Analysis

Proxorphan tartrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

Common reagents used in these reactions include bromine cyanide, ethyl chloroformate, and cyclopropylcarbonyl chloride. The major products formed from these reactions are intermediates that lead to the final this compound compound .

Scientific Research Applications

Chemistry: It serves as a model compound for studying opioid receptor interactions and the synthesis of morphinan derivatives.

Biology: Research on proxorphan tartrate helps in understanding the biological mechanisms of opioid receptors and their role in pain modulation.

Medicine: Although not marketed, this compound’s analgesic and antitussive properties make it a subject of interest for developing new pain relief and cough suppressant medications.

Mechanism of Action

Proxorphan tartrate exerts its effects primarily through partial agonism at κ-opioid receptors and, to a lesser extent, μ-opioid receptors . This dual action results in analgesic and antitussive effects. The molecular targets include opioid receptors in the central nervous system, where this compound modulates pain perception and cough reflex pathways .

Comparison with Similar Compounds

Proxorphan tartrate is unique due to its specific receptor activity profile. Similar compounds include:

Butorphanol: Another opioid analgesic with mixed agonist-antagonist properties.

Cyclorphan: A compound with similar structural features and opioid receptor activity.

Levorphanol: An opioid analgesic with a different receptor affinity profile.

Compared to these compounds, this compound’s partial agonism at κ-opioid receptors and its specific synthetic route highlight its uniqueness in the morphinan family .

Properties

CAS No. |

69815-39-0 |

|---|---|

Molecular Formula |

C42H56N2O10 |

Molecular Weight |

748.9 g/mol |

IUPAC Name |

(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C19H25NO2.C4H6O6/c2*21-15-4-3-14-9-18-16-5-8-22-12-19(16,17(14)10-15)6-7-20(18)11-13-1-2-13;5-1(3(7)8)2(6)4(9)10/h2*3-4,10,13,16,18,21H,1-2,5-9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t2*16-,18+,19-;1-,2-/m001/s1 |

InChI Key |

RLECFUYBVBJYHJ-ADFQYSHBSA-N |

Isomeric SMILES |

C1COC[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CC5.C1COC[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CC5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C1CC1CN2CCC34COCCC3C2CC5=C4C=C(C=C5)O.C1CC1CN2CCC34COCCC3C2CC5=C4C=C(C=C5)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[2-[[3-(Furan-2-ylmethylideneamino)-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10859906.png)

![(2S)-N-[(3S,6R,15S,21S,27S,36S,42R,48S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859958.png)